molecular formula C14H24ClN5O B1199567 rac erythro-9-(2-Hydroxy-3-nonyl)adenine, Hydrochloride

rac erythro-9-(2-Hydroxy-3-nonyl)adenine, Hydrochloride

Katalognummer: B1199567
Molekulargewicht: 313.82 g/mol
InChI-Schlüssel: VVDXNJRUNJMYOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: EHNA Hydrochloride is synthesized through a multi-step process involving the reaction of adenine derivatives with nonyl alcohol under specific conditions. The reaction typically involves the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of EHNA Hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: EHNA Hydrochloride undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

Wissenschaftliche Forschungsanwendungen

Inhibition of Adenosine Deaminase

EHNA is recognized as a strong inhibitor of adenosine deaminase (ADA), which is crucial for regulating adenosine levels in biological systems. This inhibition has significant implications for research in several areas:

  • Neurobiology : EHNA's ability to modulate adenosine levels can influence neurotransmission and neuroprotection. Studies have shown that treatment with EHNA affects the editing of 5-HT2CR mRNA in cortical neurons, suggesting its utility in exploring serotonin receptor function and related pathways in neuropsychiatric disorders .
  • Cancer Research : The modulation of adenosine levels through ADA inhibition may have therapeutic implications in cancer. EHNA has demonstrated anticancer effects against malignant pleural mesothelioma, indicating its potential role in cancer treatment strategies .

Stem Cell Research

EHNA has been employed in stem cell research, particularly concerning human embryonic stem cells (hESCs). It has been shown to effectively block spontaneous differentiation of hESCs under feeder-free conditions:

  • Pluripotency Maintenance : EHNA maintains the expression of pluripotency markers (e.g., NANOG, POU5F1) even when basic fibroblast growth factor (bFGF) is absent. This property suggests that EHNA could serve as a replacement for bFGF in culture systems aimed at producing hESCs for therapeutic applications .
  • Neuronal Differentiation : The compound also inhibits directed neuronal differentiation, providing insights into the mechanisms governing stem cell fate decisions and potential applications in regenerative medicine .

Virology

EHNA has shown promise as an antiviral agent, particularly against herpes simplex virus (HSV):

  • Inhibition of Viral Replication : Research indicates that EHNA significantly inhibits HSV replication without affecting the viability of host cells. This property highlights its potential as a therapeutic agent in managing viral infections .

Cardiovascular Research

The compound's inhibition of phosphodiesterase II (PDE2) has implications for cardiovascular studies:

  • cGMP Signaling Pathways : By inhibiting PDE2, EHNA enhances cGMP signaling, which is vital for cardiovascular function. This mechanism can be leveraged to explore cardiac physiology and pathophysiology, particularly regarding heart failure and ischemic conditions .

Potential Applications in COVID-19 Research

Recent studies have suggested that modulating adenosine pathways may have therapeutic benefits for patients with severe COVID-19:

  • Acute Respiratory Distress Syndrome (ARDS) : Given its role as an ADA inhibitor, EHNA might help elevate adenosine levels, potentially ameliorating ARDS associated with COVID-19 by influencing immune responses and inflammation .

Data Summary Table

Application AreaMechanism of ActionKey Findings/Implications
NeurobiologyInhibition of ADAAffects mRNA editing; potential role in neuropsychiatric disorders
Stem Cell ResearchInhibition of differentiationMaintains pluripotency; inhibits neuronal differentiation
VirologyInhibition of HSV replicationSignificant antiviral activity without cytotoxicity
Cardiovascular ResearchInhibition of PDE2Enhances cGMP signaling; implications for heart function
COVID-19 ResearchModulation of adenosine levelsPotential to alleviate ARDS; impacts immune response

Wirkmechanismus

EHNA Hydrochloride exerts its effects by inhibiting the activity of cyclic nucleotide phosphodiesterase 2 (PDE2) and adenosine deaminase (ADA). This inhibition leads to an increase in cyclic GMP levels and a decrease in adenosine degradation, resulting in various pharmacological responses such as antiviral, antitumor, and antiarrhythmic effects .

Vergleich Mit ähnlichen Verbindungen

  • Erythro-9-(2-Hydroxy-3-nonyl)adenine
  • Erythro-9-Amino-β-hexyl-α-methyl-9H-purine-9-ethanol

Comparison: EHNA Hydrochloride is unique due to its dual inhibitory action on PDE2 and ADA, which is not commonly observed in similar compounds. This dual inhibition makes it particularly effective in mediating diverse pharmacological responses .

Biologische Aktivität

Rac erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride, commonly referred to as EHNA, is a potent inhibitor of adenosine deaminase (ADA) and phosphodiesterase II (PDE2). This compound has garnered attention for its diverse biological activities, particularly in the context of cell differentiation and viral replication. The following sections will explore the biological activity of EHNA, supported by relevant data tables, case studies, and detailed research findings.

  • Chemical Name: rac erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride
  • Molecular Formula: C14H23N5O·ClH
  • Molecular Weight: 313.83 g/mol
  • CAS Number: 58337-38-5

EHNA exhibits multiple mechanisms of action, primarily through its inhibition of ADA and PDE2.

  • Adenosine Deaminase Inhibition : EHNA's inhibition of ADA leads to increased levels of adenosine, which can modulate various cellular processes.
  • Phosphodiesterase Inhibition : As a selective PDE2 inhibitor (IC50 = 0.8 - 4 μM), EHNA enhances cGMP signaling pathways, which have critical roles in cardiovascular function and neuronal signaling .

1. Inhibition of Viral Replication

EHNA has been shown to significantly inhibit the replication of herpes simplex virus (HSV). In HeLa cells treated with EHNA at a concentration of 10 µM, HSV production was inhibited by 75-90%, demonstrating its potential as an antiviral agent. Notably, EHNA did not affect the viability or DNA synthesis of uninfected cells, indicating its selective action against viral replication .

2. Effects on Human Embryonic Stem Cells (hESCs)

EHNA plays a crucial role in maintaining the pluripotency of hESCs by blocking spontaneous differentiation in feeder-free conditions. Studies have shown that hESCs cultured with EHNA for over ten passages retained key pluripotency markers (e.g., NANOG, POU5F1) without significant differentiation. Upon removal of EHNA, these cells were able to undergo efficient multi-lineage differentiation .

3. Cardiac Myocyte Function

In cardiac myocytes, EHNA has been demonstrated to reverse the inhibitory effects of cGMP on L-type calcium current (Ica), suggesting a protective role in cardiac function under conditions where cGMP levels are elevated . The compound selectively inhibited PDE2 without affecting other PDE isoforms, highlighting its specificity and potential therapeutic applications in heart diseases.

Data Tables

Biological Activity Effect Reference
Inhibition of HSV replication75-90% reduction at 10 µM
Maintenance of hESC pluripotencyRetention of pluripotency markers after prolonged culture
Reversal of cGMP effects on IcaRestoration of calcium current in cardiac myocytes

Case Study 1: Antiviral Efficacy

In a controlled study involving HeLa cells infected with HSV, treatment with EHNA resulted in a greater than 99% inhibition of virus production when combined with adenine arabinonucleoside. This synergistic effect underscores EHNA's potential as a therapeutic agent in antiviral strategies .

Case Study 2: Stem Cell Research

Research conducted on hESCs indicated that EHNA could replace basic fibroblast growth factor (bFGF) in maintaining cell pluripotency during culture. This finding opens avenues for developing more cost-effective and scalable methods for stem cell maintenance in therapeutic applications .

Eigenschaften

Molekularformel

C14H24ClN5O

Molekulargewicht

313.82 g/mol

IUPAC-Name

3-(6-aminopurin-9-yl)nonan-2-ol;hydrochloride

InChI

InChI=1S/C14H23N5O.ClH/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19;/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17);1H

InChI-Schlüssel

VVDXNJRUNJMYOZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N.Cl

Synonyme

9-(2-hydroxy-3-nonyl)adenine
9-(2-hydroxy-3-nonyl)adenine hydrochloride
9-(2-hydroxy-3-nonyl)adenine monohycrochloride
9-(2-hydroxy-3-nonyl)adenine monohycrochloride, (erythro-R*,S*)-isomer
9-(2-hydroxy-3-nonyl)adenine oxalate (2:1)
9-(2-hydroxy-3-nonyl)adenine oxalate (2:1), (erythro-R*,R*)-isomer
9-(2-hydroxy-3-nonyl)adenine, (R*,S*)-(+-)-isomer
9-(2-hydroxy-3-nonyl)adenine, (R*,S*)-isomer
9-(2-hydroxy-3-nonyl)adenine, (R-(R*,R*))-isomer
9-(2-hydroxy-3-nonyl)adenine, (R-(R*,S*))-isomer
9-(2-hydroxy-3-nonyl)adenine, (S-(R*,R*))-isomer
9-(2-hydroxy-3-nonyl)adenine, (S-(R*,S*))-isomer
EHNA
erythro-9-(2-hydroxy-3-nonyl)adenine
erythro-9-(2-hydroxynon-3-yl)adenine
erythro-9-(3-(2-hydroxynonyl))adenine
threo-9-(2-hydroxy-3-nonyl)adenine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.